3-Methyl-3-oxetanaminehemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-oxetanaminehemioxalate is a chemical compound with the molecular formula C6H11NO5 It is a derivative of oxetane, a four-membered cyclic ether, and contains both amine and oxalate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-oxetanaminehemioxalate typically involves the reaction of 3-methyl-3-oxetanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The general reaction scheme is as follows:
Starting Materials: 3-Methyl-3-oxetanamine and oxalic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-30°C.
Procedure: The 3-methyl-3-oxetanamine is dissolved in water, and oxalic acid is added slowly with constant stirring. The mixture is then allowed to react for several hours until the formation of the hemioxalate salt is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-oxetanaminehemioxalate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate group can be reduced to form glycolate derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation Products: Oxides of the amine group.
Reduction Products: Glycolate derivatives.
Substitution Products: Various substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-oxetanaminehemioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-oxetanaminehemioxalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but contains a hydroxyl group instead of an amine group.
3-Methyl-3-oxetanecarboxylic acid: Contains a carboxylic acid group instead of an amine group.
Eigenschaften
Molekularformel |
C12H24N2O4 |
---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-methylcyclobutan-1-amine;oxalic acid |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-5(6)3-2-4-5;3-1(4)2(5)6/h2*2-4,6H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PAHSGUGFFQAYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)N.CC1(CCC1)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.